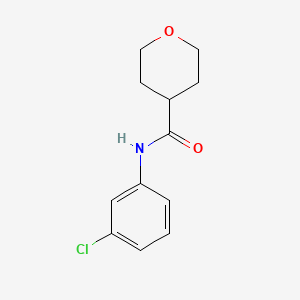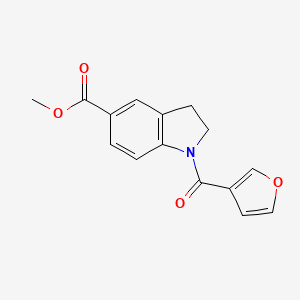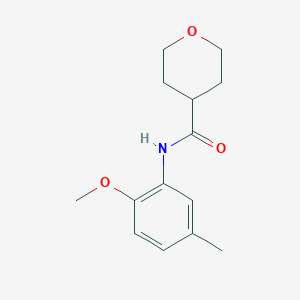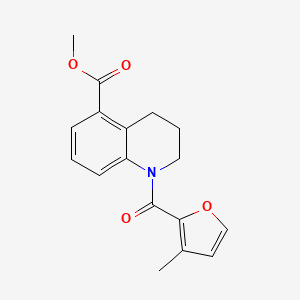
N~3~-benzyl-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~-benzyl-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide, commonly known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMP is a piperidine-based compound that has a unique molecular structure, making it an interesting target for research.
作用机制
The exact mechanism of action of BDMP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. BDMP has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that is involved in the regulation of anxiety and seizures. BDMP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
BDMP has been shown to have various biochemical and physiological effects. In animal studies, BDMP has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. BDMP has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
BDMP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, BDMP has some limitations for lab experiments. It has a low solubility in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may make it difficult to study its long-term effects.
未来方向
There are several future directions for research on BDMP. One direction is to investigate its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a building block for the synthesis of new materials, such as polymers and dendrimers. Additionally, more research is needed to fully understand the mechanism of action of BDMP and its potential side effects. Further studies are also needed to optimize the synthesis method of BDMP and to develop new derivatives with improved properties.
合成方法
The synthesis of BDMP involves the reaction of benzylamine with dimethyl malonate in the presence of sodium ethoxide. The resulting product is then reacted with piperidine to obtain BDMP. The synthesis of BDMP is a complex process that requires careful handling of the reagents and precise control of reaction conditions. However, the yield of BDMP is relatively high, making it a viable option for further research.
科学研究应用
BDMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BDMP has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties. It has also been investigated for its potential as a treatment for Alzheimer's disease and Parkinson's disease. In material science, BDMP has been used as a building block for the synthesis of various polymers and dendrimers. In organic synthesis, BDMP has been used as a reagent for the synthesis of various organic compounds.
属性
IUPAC Name |
3-N-benzyl-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-18(2)16(21)19-10-6-9-14(12-19)15(20)17-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGFUYXDXBXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-benzyl-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)
![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)


![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)


![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)


![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)
![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)